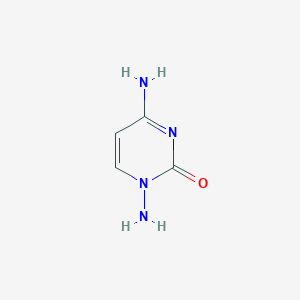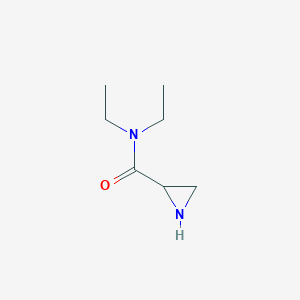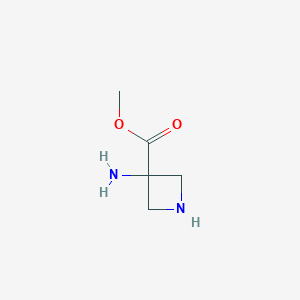
5-(Trifluoromethyl)-1H-pyrrol-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)-1H-pyrrol-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-pyrrol-2-ol can be achieved through several methods. One common approach involves the trifluoromethylation of a pyrrole precursor. This can be done using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃) and a catalyst such as copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反应分析
Types of Reactions:
Oxidation: 5-(Trifluoromethyl)-1H-pyrrol-2-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl group or other substituents on the pyrrole ring are replaced by different functional groups. Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds.
科学研究应用
Chemistry: In chemistry, 5-(Trifluoromethyl)-1H-pyrrol-2-ol is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: The compound’s potential biological activities are of interest in biological research. It can be used to study the effects of trifluoromethyl groups on biological systems and to develop new bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties can enhance the performance and efficacy of various products.
作用机制
The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrol-2-ol involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. This can result in the modulation of biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
5-(Trifluoromethyl)-2H-pyrrole: Similar structure but with different substitution patterns.
5-(Trifluoromethyl)-1H-indole: Contains an indole ring instead of a pyrrole ring.
5-(Trifluoromethyl)-1H-pyrimidine: Contains a pyrimidine ring instead of a pyrrole ring.
Uniqueness: 5-(Trifluoromethyl)-1H-pyrrol-2-ol is unique due to the presence of both the trifluoromethyl group and the hydroxyl group on the pyrrole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C5H4F3NO |
|---|---|
分子量 |
151.09 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-1H-pyrrol-2-ol |
InChI |
InChI=1S/C5H4F3NO/c6-5(7,8)3-1-2-4(10)9-3/h1-2,9-10H |
InChI 键 |
AKPBZXCWIORRFU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(NC(=C1)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




![1,6-Dihydropyrrolo[2,3-b]pyrrole-2-carboxylic acid](/img/structure/B11923498.png)



